3-isobutyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-isobutyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring This compound is of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of isobutylamine, 2-methoxybenzaldehyde, and thioglycolic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: Isobutylamine reacts with 2-methoxybenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with thioglycolic acid to form the thiazolidinone ring.
Final Product Formation: The final product, this compound, is obtained after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-isobutyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anti-inflammatory and anticancer activities. It may inhibit specific enzymes or pathways involved in disease progression.
Industry: Potential use in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-isobutyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways and molecular targets can vary depending on the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-isobutyl-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 3-isobutyl-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 3-isobutyl-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
3-isobutyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-10(2)9-16-14(17)13(20-15(16)19)8-11-6-4-5-7-12(11)18-3/h4-8,10H,9H2,1-3H3/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUYPDFAFVHWMA-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=CC=C2OC)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC=CC=C2OC)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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